Cas no 55808-13-4 (Carbamic acid, [5-(1,1-dimethylethyl)-3-isoxazolyl]-, methyl ester)

Carbamic acid, [5-(1,1-dimethylethyl)-3-isoxazolyl]-, methyl ester structure
55808-13-4 structure
Product Name:Carbamic acid, [5-(1,1-dimethylethyl)-3-isoxazolyl]-, methyl ester
CAS No:55808-13-4
MF:C9H14N2O3
MW:198.219062328339
CID:350781
PubChem ID:13309592
Update Time:2025-04-19

Carbamic acid, [5-(1,1-dimethylethyl)-3-isoxazolyl]-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [5-(1,1-dimethylethyl)-3-isoxazolyl]-, methyl ester
    • methyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
    • carbamic <wbr>
    • carboxazole
    • Methyl [5-(1,1-Dimethylethyl)-3-isoxazolyl]carbamate
    • Methyl 5-tert-Butyl-1,2-oxazol-3-ylcarbamate
    • Methyl-(5-tert-butyl-1,2-oxazol-3-yl)carbamat
    • Carboxazole [ISO]
    • SCHEMBL164064
    • methyl 5-t-butyl-3-isoxazolylcarbamate
    • Q27280140
    • DTXSID10204390
    • NS00127190
    • CARBAMIC ACID, N-(5-(1,1-DIMETHYLETHYL)-3-ISOXAZOLYL)-, METHYL ESTER
    • methyl 5-t-butyl-3-isoxazolyl-carbamate
    • UNII-HWU9B4W5EA
    • METHYL N-(5-TERT-BUTYL-3-ISOXAZOLYL)CARBAMATE
    • Z1267375856
    • 55808-13-4
    • ZGUYPJJFHYFLBV-UHFFFAOYSA-N
    • methyl N-(5-t-butyl-3-isoxazolyl)carbamate
    • HWU9B4W5EA
    • CARBAMIC ACID, (5-(1,1-DIMETHYLETHYL)-3-ISOXAZOLYL)-, METHYL ESTER
    • methyl (5-(tert-butyl)isoxazol-3-yl)carbamate
    • Inchi: 1S/C9H14N2O3/c1-9(2,3)6-5-7(11-14-6)10-8(12)13-4/h5H,1-4H3,(H,10,11,12)
    • InChI Key: ZGUYPJJFHYFLBV-UHFFFAOYSA-N
    • SMILES: O1C(=CC(NC(=O)OC)=N1)C(C)(C)C

Computed Properties

  • Exact Mass: 198.10052
  • Monoisotopic Mass: 198.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.36
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